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Sodium erythorbate - 6381-77-7

Sodium erythorbate

Catalog Number: EVT-467684
CAS Number: 6381-77-7
Molecular Formula: C6H7NaO6
Molecular Weight: 198.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium erythorbate, also known as sodium isoascorbate or D-isoascorbate, is the sodium salt of erythorbic acid. It is a stereoisomer of sodium ascorbate (vitamin C) and functions as an antioxidant in various applications. While sodium erythorbate itself does not possess significant vitamin C activity (only about 5% compared to L-ascorbic acid), it plays a crucial role in preserving color, preventing oxidative deterioration, and improving overall quality in food products.

Future Directions
  • Exploration of Novel Applications: Investigating the potential of sodium erythorbate in new applications beyond food preservation, such as in cosmetics, pharmaceuticals, or other industrial processes.
  • Synergistic Effects with Other Antioxidants: Further research on combining sodium erythorbate with other natural antioxidants to create more effective formulations for inhibiting oxidation and extending shelf life.
  • Sustainable Production Methods: Developing more sustainable and environmentally friendly methods for synthesizing and purifying sodium erythorbate.

Erythorbic Acid

Compound Description: Erythorbic acid is a stereoisomer of ascorbic acid (vitamin C), differing only in the configuration at the 5th carbon atom. It acts as an antioxidant with approximately 5% of the activity of L-ascorbic acid []. Erythorbic acid and its sodium salt, sodium erythorbate, are commonly used as food additives to prevent oxidation and discoloration.

Relevance: Erythorbic acid is the conjugate acid of sodium erythorbate, meaning that sodium erythorbate is simply the sodium salt of erythorbic acid. They share a very similar structure and exhibit similar antioxidant properties, although sodium erythorbate is the preferred form for use in food due to its higher solubility [].

Ascorbic Acid

Relevance: Ascorbic acid shares a similar structure and antioxidant mechanism with sodium erythorbate. Both are considered effective antioxidants, although sodium erythorbate is often preferred in food applications due to its greater stability at higher pH levels [].

Ascorbyl Palmitate

Compound Description: Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid. It serves as an antioxidant and is thought to be more stable than ascorbic acid in certain formulations, including cosmetic products. It may also enhance the penetration of ascorbic acid into the skin [].

Relevance: Ascorbyl palmitate, like sodium erythorbate, is a derivative of ascorbic acid, incorporating a fatty acid component to modify its properties. This highlights the common use of ascorbic acid derivatives as antioxidants in various applications, with specific choices depending on factors like stability and desired penetration [].

Ascorbyl Dipalmitate

Compound Description: Ascorbyl dipalmitate is a diester of ascorbic acid, with two palmitic acid molecules attached. Like ascorbyl palmitate, it acts as an antioxidant and may offer greater stability compared to pure ascorbic acid in certain formulations [].

Relevance: Similar to sodium erythorbate, ascorbyl dipalmitate demonstrates the strategy of modifying ascorbic acid to enhance its stability and suitability for specific applications. The use of diesters further emphasizes the potential for tailoring properties based on the desired functionality [].

Ascorbyl Stearate

Compound Description: Ascorbyl stearate is another ester derived from ascorbic acid, this time combined with stearic acid. It is commonly used as an antioxidant in food and cosmetic products due to its ability to protect against oxidative degradation [].

Relevance: Ascorbyl stearate highlights, alongside sodium erythorbate, the versatility of ascorbic acid derivatives in providing antioxidant protection across various industries. The choice between different esters, like palmitate and stearate, may depend on factors such as solubility, stability, and desired application [].

Sodium Nitrite

Compound Description: Sodium nitrite is an inorganic salt commonly used as a food preservative, particularly in cured meats, to prevent the growth of harmful bacteria like Clostridium botulinum. It also contributes to the characteristic pink color of cured meats [].

Relevance: While not structurally related to sodium erythorbate, sodium nitrite is often used in conjunction with it in meat products [, , , , ]. Sodium erythorbate acts synergistically with sodium nitrite to accelerate the curing process, enhance the development and stability of the cured meat color, and reduce the formation of potentially carcinogenic nitrosamines [, , ].

Citric Acid

Relevance: Citric acid is often used alongside sodium erythorbate in food applications to enhance its antioxidant effectiveness and prevent enzymatic browning [, , , ]. The acidic environment provided by citric acid helps to stabilize sodium erythorbate and improve its activity against oxidation.

β-carotene

Relevance: β-carotene, like sodium erythorbate, exhibits antioxidant activity and is often explored for its potential to enhance color stability in food products [, , ]. Their combined use could potentially provide synergistic effects in preventing oxidation and maintaining desirable color attributes.

Tea Polyphenols

Relevance: Tea polyphenols are often investigated as potential alternatives to synthetic antioxidants like sodium erythorbate [, ]. Studies compare their effectiveness in preventing lipid oxidation and improving the shelf-life of food products, exploring natural alternatives to synthetic preservatives.

D-Sodium Erythorbate

Compound Description: D-sodium erythorbate is the biologically active enantiomer of sodium erythorbate. It possesses similar antioxidant properties and is often used interchangeably with the racemic mixture in food and pharmaceutical applications [, , , , ].

Taro Paste

Compound Description: Taro paste, derived from boiled and mashed taro root, is a starchy ingredient used in various culinary applications. It is rich in starch and dietary fiber, potentially influencing the texture and nutritional profile of food products [].

Relevance: While not directly related to sodium erythorbate in terms of structure or function, taro paste is mentioned in the context of developing duck sausage formulations where sodium erythorbate is used as an antioxidant []. The study explores the combined effect of taro paste and sodium erythorbate on the quality and oxidative stability of the sausage during storage.

Oregano Essential Oil

Compound Description: Oregano essential oil is a concentrated extract derived from the oregano plant. It contains various bioactive compounds, including carvacrol and thymol, known for their antimicrobial and antioxidant properties [].

Relevance: Similar to the use of sodium erythorbate, oregano essential oil is being investigated as a natural alternative to synthetic preservatives in food products []. Studies explore its potential to inhibit lipid oxidation, control microbial growth, and extend the shelf-life of foods like pâtés, offering a natural approach to food preservation.

Overview

Sodium erythorbate is a sodium salt derived from erythorbic acid, which is a stereoisomer of ascorbic acid (vitamin C). It is primarily used as a food additive due to its antioxidant properties, helping to prevent spoilage and discoloration in various food products. The European food additive number for sodium erythorbate is E316, and it is recognized for its role in enhancing the quality and safety of food items, particularly in the meat and beverage industries.

Source

Sodium erythorbate is synthesized from D-glucose through a combination of biosynthesis and chemical synthesis, utilizing 2-keto-D-gluconic acid as an intermediate. It can also be produced via fermentation processes using food-grade starch hydrolysates. The primary source materials include plant sugars from beets, sugar cane, and corn, making it a widely available compound in the food industry .

Classification

Sodium erythorbate is classified as a food additive and an antioxidant. It falls under the category of preservatives, specifically designed to inhibit enzymatic browning and maintain the color of cured meats. Its chemical classification includes being a carbohydrate derivative due to its origin from sugar sources.

Synthesis Analysis

Methods

The synthesis of sodium erythorbate typically involves the following steps:

  1. Fermentation: Utilizing strains such as Serratia marcescens to ferment D-glucose or starch hydrolysates, producing 2-keto-D-gluconic acid.
  2. Chemical Reaction: The fermentation broth undergoes pretreatment followed by reactions that convert 2-keto-D-gluconic acid into sodium erythorbate.
  3. Purification: The crude product is refined through crystallization and filtration processes to achieve the desired purity level .

Technical Details

The production process can vary but generally includes:

  • Reacting 2-keto-D-gluconic acid with sodium hydroxide in methanol at controlled temperatures.
  • Employing catalysts such as sulfuric acid to facilitate the conversion reactions.
  • Final purification steps may involve recrystallization techniques to enhance product quality .
Molecular Structure Analysis

Structure

Sodium erythorbate has the chemical formula C6H7NaO6\text{C}_6\text{H}_7\text{NaO}_6 and a molecular weight of approximately 198.11 g/mol. The structure features:

  • A six-carbon backbone with hydroxyl groups.
  • A lactone ring characteristic of its derivative nature from ascorbic acid.

Data

  • Molecular Weight: 198.11 g/mol
  • Exact Mass: 198.01403222 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Topological Polar Surface Area: 110 Ų
  • Heavy Atom Count: 13
    These structural attributes contribute to its solubility and reactivity profiles .
Chemical Reactions Analysis

Reactions

Sodium erythorbate acts primarily as an antioxidant. Its key reactions include:

  • Reduction Reactions: It can reduce oxidizing agents, thus preventing oxidative spoilage in food products.
  • Nitrite Conversion: In meat curing processes, sodium erythorbate accelerates the conversion of nitrites to nitric oxide, enhancing color retention and flavor stability in cured meats .

Technical Details

The presence of sodium erythorbate in meat products significantly decreases the formation of nitrosamines, which are potential carcinogens formed during the curing process. This reaction mechanism is crucial for improving food safety .

Mechanism of Action

Process

Sodium erythorbate functions by scavenging free radicals and reactive oxygen species present in food systems. This action helps maintain the integrity of color and flavor compounds in foods.

  1. Antioxidant Activity: It donates electrons to free radicals, effectively neutralizing them.
  2. Enzymatic Browning Prevention: By inhibiting polyphenol oxidase activity, it prevents discoloration in fruits and vegetables.

Data

Research indicates that sodium erythorbate can significantly extend shelf life by reducing oxidative stress on food products, thus maintaining their sensory qualities over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or yellowish crystalline powder.
  • Solubility: Freely soluble in water (approximately 16 g/100 ml at room temperature) but poorly soluble in ethanol.
  • pH Range: Aqueous solutions typically have a pH between 5.5 and 8.0 .

Chemical Properties

  • Stability: More stable than sodium ascorbate under similar conditions.
  • Reactivity: Reacts readily with atmospheric oxygen when dissolved in water, enhancing its antioxidant capabilities.

These properties make sodium erythorbate a versatile compound in food preservation and other applications .

Applications

Sodium erythorbate is widely utilized across various industries due to its functional properties:

  1. Food Industry: As an antioxidant and preservative in meats, poultry, soft drinks, and baked goods.
  2. Meat Processing: Acts as a curing accelerator, improving color retention and flavor stability.
  3. Beverage Production: Helps prevent oxidation in soft drinks.
  4. Corrosion Inhibition: Used in water treatment products as a corrosion inhibitor for metals.
  5. Active Packaging Development: Implemented in packaging materials to enhance shelf life through antioxidant properties.

Properties

CAS Number

6381-77-7

Product Name

Sodium erythorbate

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C6H7NaO6

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1

InChI Key

PPASLZSBLFJQEF-RKJRWTFHSA-M

SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Freely soluble in water, very slightly soluble in ethanol
Soluble in water
16 g soluble in 100 mL wate

Synonyms

D-araboascorbic acid
erythorbic acid
erythroascorbic acid
isoascorbic acid
isoascorbic acid, disodium salt
isoascorbic acid, monosodium salt
isoascorbic acid, sodium salt
sodium erythorbate

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

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